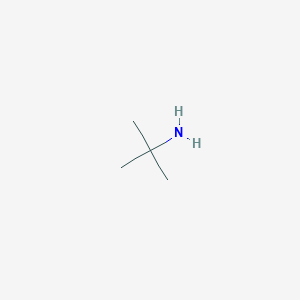
tert-Butylamine
Cat. No. B042293
Key on ui cas rn:
75-64-9
M. Wt: 73.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700640B2
Procedure details


A solution of tert-butylamine was prepared by charging tert-butylamine (0.31 L, 2.94 mol) to a reaction vessel containing MTBE (2.27 L). The solution was stirred at ambient temperature and then charged into a second reaction vessel containing 3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid (1.13 Kg, 267 mol) and MTBE (2.54 L). The temperature was maintained between 20-30° C. during the addition, the residual tert-butylamine was washed in with MTBE (0.57 L). The reaction mixture was heated to 38-40° C. for 3 hours under a nitrogen atmosphere. The reaction mixture was cooled to 18-25° C. over 1-2 hours and then held until crystallisation occurred. The product was isolated by filtration washed twice with MTBE (2.28 L), and dried in a vacuum oven at 38-40° C. This resulted in (1.32 Kg, 100% yield) of the title compound.

Name
3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid
Quantity
1.13 kg
Type
reactant
Reaction Step Two



Name

Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([O:10][CH2:11][C@H:12]([CH3:34])[O:13][C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([O:23][C:24]2[CH:29]=[CH:28][C:27]([S:30]([CH3:33])(=[O:32])=[O:31])=[CH:26][CH:25]=2)[CH:22]=1)[C:17]([OH:19])=[O:18])([CH3:9])([CH3:8])[CH3:7]>CC(OC)(C)C>[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([O:10][CH2:11][C@H:12]([CH3:34])[O:13][C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([O:23][C:24]2[CH:29]=[CH:28][C:27]([S:30]([CH3:33])(=[O:32])=[O:31])=[CH:26][CH:25]=2)[CH:22]=1)[C:17]([O:19][NH2+:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:18])([CH3:9])([CH3:8])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.31 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
Step Two
|
Name
|
3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid
|
|
Quantity
|
1.13 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC[C@@H](OC=1C=C(C(=O)O)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C)C
|
|
Name
|
|
|
Quantity
|
2.54 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Step Three
|
Name
|
|
|
Quantity
|
2.27 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged into a second reaction vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained between 20-30° C. during the addition
|
WASH
|
Type
|
WASH
|
|
Details
|
the residual tert-butylamine was washed in with MTBE (0.57 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 38-40° C. for 3 hours under a nitrogen atmosphere
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 18-25° C. over 1-2 hours
|
|
Duration
|
1.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held until crystallisation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with MTBE (2.28 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 38-40° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC[C@@H](OC=1C=C(C(=O)O[NH2+]C(C)(C)C)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 kg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 181.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
